

# Physicochemical properties of 6-Chloroquinazoline

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## Compound of Interest

Compound Name: 6-Chloroquinazoline

Cat. No.: B2678951

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An In-depth Technical Guide on the Physicochemical Properties of **6-Chloroquinazoline**

Audience: Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Chloroquinazoline** is a heterocyclic aromatic compound that serves as a pivotal structural motif in medicinal chemistry. Its quinazoline core, a fusion of benzene and pyrimidine rings, is a recognized "privileged scaffold" due to its ability to interact with a wide range of biological targets. The presence of a chlorine atom at the 6-position provides a crucial handle for synthetic modification, enabling the development of diverse compound libraries for drug discovery.<sup>[1]</sup> This guide offers a detailed examination of the core physicochemical properties of **6-chloroquinazoline**, providing the foundational knowledge necessary for its strategic application in the synthesis of novel therapeutic agents, particularly in the realm of oncology.<sup>[1]</sup>  
<sup>[2]</sup>

## Part 1: Molecular and Structural Properties

A thorough understanding of the molecular and structural characteristics of **6-chloroquinazoline** is the cornerstone of its application in rational drug design.

### Chemical Structure

The fundamental structure consists of a quinazoline ring system with a chlorine atom substituted at the C-6 position.

- Molecular Formula:  $C_8H_5ClN_2$ [\[3\]](#)
- IUPAC Name: **6-chloroquinazoline**[\[3\]](#)
- CAS Number: 700-78-7[\[3\]](#)

Caption: Chemical structure of **6-Chloroquinazoline**.

## Key Physicochemical Descriptors

These quantitative properties are essential for computational modeling, reaction planning, and predicting the compound's behavior in various environments.

Property	Value	Source(s)
Molecular Weight	164.59 g/mol	<a href="#">[3]</a>
Appearance	Solid	<a href="#">[4]</a>
Melting Point	96-100 °C	<a href="#">[4]</a> <a href="#">[5]</a>
XLogP3	1.6	<a href="#">[3]</a>
Hydrogen Bond Donors	0	<a href="#">[3]</a>
Hydrogen Bond Acceptors	2	<a href="#">[3]</a>

## Part 2: Spectroscopic and Analytical Characterization

Spectroscopic data provides the definitive structural confirmation and is a critical component of quality control in synthesis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within the molecule.

- $^1H$  NMR (Proton NMR): The proton spectrum provides information on the chemical environment of each hydrogen atom. Expected chemical shifts ( $\delta$ ) in ppm (referenced to

TMS) are:

- Quinazoline protons typically appear in the aromatic region between 7.0 and 9.5 ppm. Specific peak assignments require spectral analysis, but are consistent with the substituted bicyclic system.[\[6\]](#)[\[7\]](#)
- <sup>13</sup>C NMR (Carbon NMR): The carbon spectrum reveals the number and types of carbon atoms.
  - The 8 carbon atoms of the **6-chloroquinazoline** skeleton will produce signals in the aromatic region of the spectrum (typically 110-160 ppm).[\[8\]](#)

## Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- Exact Mass: 164.0141 g/mol .[\[3\]](#)
- Isotopic Pattern: A key feature in the mass spectrum of a monochlorinated compound is the presence of two major peaks for the molecular ion: [M]<sup>+</sup> at m/z ~164 and [M+2]<sup>+</sup> at m/z ~166. The characteristic ~3:1 intensity ratio of these peaks is a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of the <sup>35</sup>Cl and <sup>37</sup>Cl isotopes).

## Part 3: Experimental Protocols for Characterization

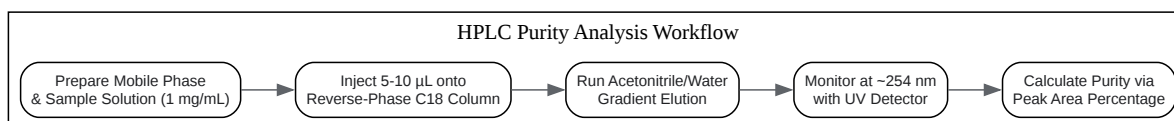
The following section outlines standardized, self-validating workflows for the analysis of **6-chloroquinazoline**, ensuring data integrity and reproducibility.

### Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthetic compounds. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy.

Methodology:

- **System Preparation:** Utilize a reverse-phase C18 column with a standard HPLC system equipped with a UV detector.
- **Mobile Phase:** Prepare a gradient system, typically using acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes by protonating the basic nitrogens.
- **Sample Preparation:** Accurately weigh and dissolve the **6-chloroquinazoline** sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
- **Injection and Analysis:** Inject a small volume (e.g., 5-10  $\mu$ L) of the sample. Monitor the elution profile at a wavelength of maximum absorbance for the quinazoline ring, typically around 254 nm.
- **Data Interpretation:** Purity is calculated based on the relative area percentage of the main peak in the chromatogram. A pure sample will exhibit a single, sharp peak with minimal to no other signals.



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Caption: Standard workflow for HPLC purity assessment.

## Part 4: Relevance in Drug Development & Synthesis

The physicochemical properties of **6-chloroquinazoline** directly influence its utility as a building block for complex, biologically active molecules.

### Role as a Synthetic Intermediate

The quinazoline scaffold is a core component of numerous approved drugs, particularly tyrosine kinase inhibitors used in cancer therapy like gefitinib and erlotinib.[1] The chlorine

atom at the 6-position is not merely a substituent; it is a versatile functional handle. It activates the ring system for nucleophilic aromatic substitution and serves as an ideal coupling partner in modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the strategic introduction of diverse chemical functionalities.<sup>[9]</sup> This synthetic tractability is a primary reason for its prevalence in drug discovery programs.

## Safety and Handling

As a responsible scientist, proper handling is paramount.

- General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.<sup>[10]</sup>
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.<sup>[11][12]</sup>
- Hazard Statements: The compound may cause skin, eye, and respiratory irritation.<sup>[5][12]</sup> It is crucial to consult the full Safety Data Sheet (SDS) before use.<sup>[10][11]</sup>
- Storage: Store in a cool, dry place in a tightly sealed container.<sup>[13]</sup>

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